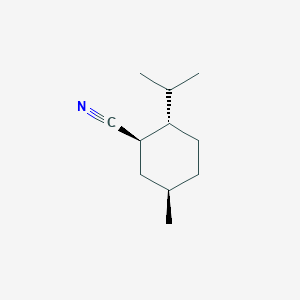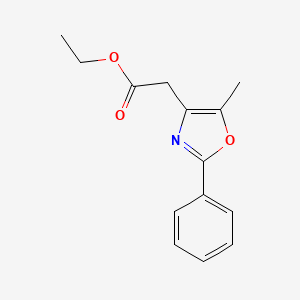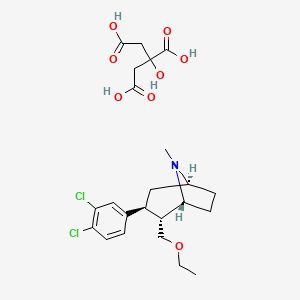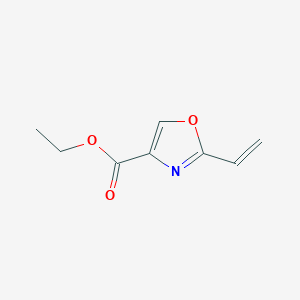
Ethyl 2-vinyloxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-vinyloxazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It has an average mass of 167.162 Da and a monoisotopic mass of 167.058243 Da .
Synthesis Analysis
The one-step synthesis of ethyl 2-vinyloxazole-4-carboxylate has been described in the literature . The reactivity of this synthetically useful oxazole fragment towards addition and Heck coupling was examined .Molecular Structure Analysis
The molecular structure of Ethyl 2-vinyloxazole-4-carboxylate is represented by the formula C8H9NO3 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
The reactivity of Ethyl 2-vinyloxazole-4-carboxylate has been studied, particularly its behavior in addition reactions and Heck coupling .Physical And Chemical Properties Analysis
Ethyl 2-vinyloxazole-4-carboxylate is a white to brown solid, or colorless to brown liquid . It has a molecular weight of 167.16 .Applications De Recherche Scientifique
While not directly related to Ethyl 2-vinyloxazole-4-carboxylate, there are studies on similar compounds like 2-aminothiazole-4-carboxylate Schiff bases . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The compounds were synthesized and characterized by FTIR and NMR (1H and 13C) . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined . Antifungal activity was also performed . Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
Another study on ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate showed promising antioxidant properties .
-
Synthesis and Reactivity
- Field : Organic Chemistry
- Application : Ethyl 2-vinyloxazole-4-carboxylate can be synthesized in one step . This oxazole fragment is synthetically useful and its reactivity towards addition and Heck coupling was examined .
- Method : The exact method of synthesis and the experimental procedures for testing its reactivity were not detailed in the source .
- Results : The results of the reactivity tests were not provided in the source .
-
Chemical Analysis
- Field : Analytical Chemistry
- Application : Ethyl 2-vinyloxazole-4-carboxylate can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of the chemical analyses were not provided in the source .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : Ethyl 2-vinyloxazole-4-carboxylate can be used as a starting material in the synthesis of other complex organic compounds .
- Method : The exact method of synthesis and the experimental procedures were not detailed in the source .
- Results : The results of the synthesis were not provided in the source .
-
Pharmaceutical Research
- Field : Medicinal Chemistry
- Application : While not directly related to Ethyl 2-vinyloxazole-4-carboxylate, similar compounds have shown promising antibacterial and antifungal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of the pharmaceutical research were not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-ethenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZCFRYMZBTWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462219 | |
| Record name | Ethyl 2-vinyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-vinyloxazole-4-carboxylate | |
CAS RN |
460081-24-7 | |
| Record name | Ethyl 2-vinyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




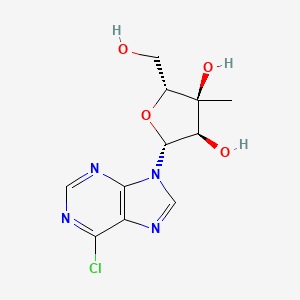
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)


